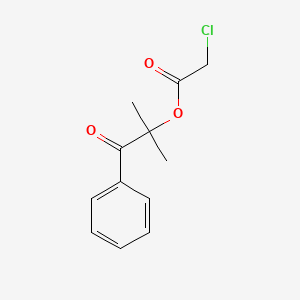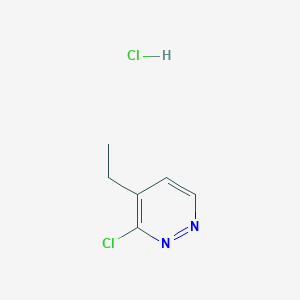
3-Chloro-4-ethylpyridazine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-ethylpyridazine HCl, also known as CEPH, is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 187.59 g/mol and a melting point of 85-87°C. CEPH is a highly water-soluble compound and is used for a variety of biochemical and physiological studies. It is also used as a reagent in organic synthesis, and its properties make it an ideal choice for a variety of laboratory experiments.
科学的研究の応用
3-Chloro-4-ethylpyridazine HCl has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and its properties make it an ideal choice for a variety of laboratory experiments. 3-Chloro-4-ethylpyridazine HCl is also used in biochemical and physiological studies, as it is a potent inhibitor of the enzyme acetylcholinesterase. In addition, 3-Chloro-4-ethylpyridazine HCl has been used in the synthesis of various pharmaceuticals, including antispasmodics and analgesics.
作用機序
3-Chloro-4-ethylpyridazine HCl acts as an acetylcholinesterase inhibitor, which means that it binds to the enzyme and prevents it from breaking down acetylcholine. This leads to an increase in the amount of acetylcholine in the synapse, resulting in increased nerve transmission and muscle contraction. In addition, 3-Chloro-4-ethylpyridazine HCl has been shown to inhibit the release of glutamate, an excitatory neurotransmitter, thus leading to decreased nerve transmission and muscle contraction.
Biochemical and Physiological Effects
3-Chloro-4-ethylpyridazine HCl has been shown to have a variety of biochemical and physiological effects. In addition to its role as an acetylcholinesterase inhibitor, 3-Chloro-4-ethylpyridazine HCl has been shown to inhibit the release of glutamate, an excitatory neurotransmitter, and to increase the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. 3-Chloro-4-ethylpyridazine HCl has also been shown to increase the levels of dopamine in the brain, resulting in increased alertness, concentration, and memory.
実験室実験の利点と制限
3-Chloro-4-ethylpyridazine HCl has a number of advantages for use in laboratory experiments. It is a highly water-soluble compound, making it easy to work with and allowing for precise measurement of concentrations. In addition, 3-Chloro-4-ethylpyridazine HCl is relatively inexpensive and can be obtained in a variety of forms, including powder, tablets, and capsules. However, 3-Chloro-4-ethylpyridazine HCl can be toxic in high doses, and it should be handled with care.
将来の方向性
3-Chloro-4-ethylpyridazine HCl has a wide range of applications in scientific research, and there are a number of potential future directions for its use. 3-Chloro-4-ethylpyridazine HCl could be used to study the effects of acetylcholinesterase inhibition on cognitive processes, such as memory and learning. It could also be used to study the effects of glutamate inhibition on neurological disorders, such as epilepsy and Parkinson’s disease. Additionally, 3-Chloro-4-ethylpyridazine HCl could be used to study the effects of dopamine modulation on mood, motivation, and reward-seeking behavior. Finally, 3-Chloro-4-ethylpyridazine HCl could be used to study the effects of GABA modulation on anxiety and depression.
合成法
3-Chloro-4-ethylpyridazine HCl can be synthesized in a two-step process. The first step involves the reaction of 3-chloro-4-ethylpyridine and hydrochloric acid in an aqueous medium. This reaction yields a dihydrochloride salt of 3-Chloro-4-ethylpyridazine HCl. The second step involves the reaction of the dihydrochloride salt with sodium hydroxide to form the monohydrochloride salt of 3-Chloro-4-ethylpyridazine HCl. The monohydrochloride salt is the form of 3-Chloro-4-ethylpyridazine HCl most commonly used in laboratory experiments.
特性
IUPAC Name |
3-chloro-4-ethylpyridazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-2-5-3-4-8-9-6(5)7;/h3-4H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBCDRVFBGPEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NC=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethylpyridazine hcl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)
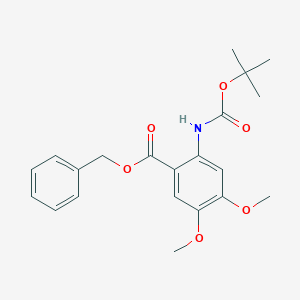


![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)

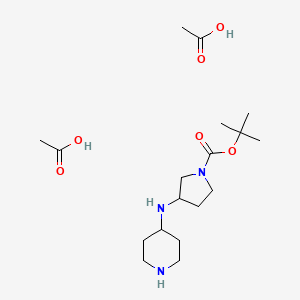
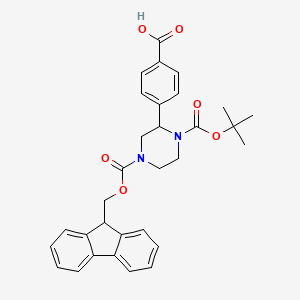
![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
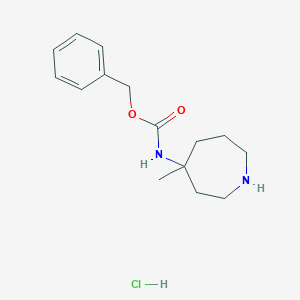
![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)
